Cas no 18204-62-1 ([4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid)
[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
- Oprea1_510433
- Cambridge id 5873942
- SMSF0008925
- AB00099976-01
- CS-0336738
- 18204-62-1
- 2-((4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
- Oprea1_124555
- AKOS000301506
- AG-690/12069057
- 2-((4-Allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)aceticacid
- CB00410
- 2-{[5-(4-METHOXYPHENYL)-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
- 2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
-
- MDL: MFCD01164023
- Inchi: 1S/C14H15N3O3S/c1-3-8-17-13(10-4-6-11(20-2)7-5-10)15-16-14(17)21-9-12(18)19/h3-7H,1,8-9H2,2H3,(H,18,19)
- InChI Key: PWGUDLWXVDLHOV-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)C1=NN=C(C2C=CC(=CC=2)OC)N1CC=C
Computed Properties
- Exact Mass: 305.08341252Da
- Monoisotopic Mass: 305.08341252Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 103Ų
[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM379685-1g |
2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid |
18204-62-1 | 95%+ | 1g |
$323 | 2023-01-09 |
[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid Related Literature
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid and Its Significance in Modern Chemical Biology
The compound with the CAS number 18204-62-1, specifically [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid, represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structure, has garnered attention in recent years due to its potential applications in drug discovery and therapeutic development. The unique combination of functional groups, including the allyl and methoxy substituents on the phenyl ring, as well as the triazolylsulfanyl moiety, contributes to its distinct chemical properties and biological activities.
In the realm of chemical biology, such compounds are often explored for their ability to interact with biological targets at a molecular level. The triazol-3-ylsulfanyl group, in particular, has been shown to exhibit significant pharmacological properties. This moiety is known for its ability to modulate enzyme activity and receptor binding, making it a valuable component in the design of novel therapeutic agents. The presence of the allyl group further enhances the compound's reactivity, allowing for diverse chemical modifications that can fine-tune its biological effects.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Among these, triazoles have emerged as a crucial scaffold due to their versatility and biological relevance. The [1,2,4]triazole core is particularly noteworthy for its role in various pharmacological contexts. For instance, derivatives of this scaffold have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfanyl group attached to the triazole ring adds an additional layer of functionality, enabling further interactions with biological systems.
The phenyl ring substituent at the 5-position of the triazole ring is another key feature that influences the compound's behavior. The methoxy group on the phenyl ring not only contributes to the molecule's solubility but also participates in hydrogen bonding interactions. These interactions are critical for the compound's binding affinity to biological targets. Moreover, the electronic properties of the phenyl ring can be modulated by substituents like methoxy, which can alter the overall reactivity and pharmacological profile of the molecule.
In terms of synthetic chemistry, [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid exemplifies the sophisticated strategies employed in modern organic synthesis. The construction of this molecule involves multiple steps, including cyclization reactions to form the triazole ring and functional group transformations to introduce the allyl and sulfanyl groups. These synthetic pathways require careful optimization to ensure high yields and purity.
The compound's potential applications extend beyond traditional pharmaceutical uses. Researchers are increasingly exploring its utility in materials science and biotechnology. For example, derivatives of this molecule have been investigated for their role as catalysts or intermediates in organic reactions. Additionally, their ability to form stable complexes with metals makes them interesting candidates for use in nanotechnology applications.
The investigation into CAS no 18204-62-1 has also revealed interesting insights into drug-target interactions. Computational studies have been instrumental in predicting how this molecule might bind to specific proteins or enzymes. These studies often involve molecular docking simulations, which allow researchers to visualize potential binding sites and assess the stability of drug-target complexes. Such computational approaches are becoming increasingly integral to drug discovery pipelines.
Furthermore, experimental validation of these computational predictions is crucial for understanding the compound's biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly used to confirm molecular structures and identify interaction partners. These analytical methods provide valuable data that can refine our understanding of how [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid functions within biological systems.
The role of natural product-inspired chemistry cannot be overstated in this context. Many bioactive compounds are derived from natural sources or inspired by natural products found in plants and microorganisms. The structural features observed in these natural products often serve as templates for designing synthetic analogs with enhanced pharmacological properties. The sulfanyl-containing heterocycles found in many natural products have been particularly influential in medicinal chemistry.
In conclusion, [4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid represents a compelling example of how structural complexity can lead to novel biological activities. Its unique combination of functional groups makes it a valuable tool for researchers exploring new therapeutic agents and materials. As our understanding of chemical biology continues to evolve, compounds like this will undoubtedly play a pivotal role in advancing both academic research and industrial applications.
18204-62-1 ([4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)